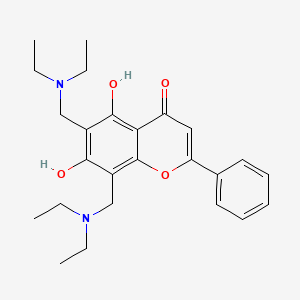

![molecular formula C24H19ClN6O3 B2538645 1-(4-chlorophenyl)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1112306-31-6](/img/structure/B2538645.png)

1-(4-chlorophenyl)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-chlorophenyl)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have shown significant activity against several cancer cell lines . They are known to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various types of cancers .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves a multicomponent reaction . In one study, new 1H-pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized to act as EGFR inhibitors . The synthesized derivatives were assessed for their in vitro anti-proliferative activities against A549 and HCT-116 cancer cells .

Aplicaciones Científicas De Investigación

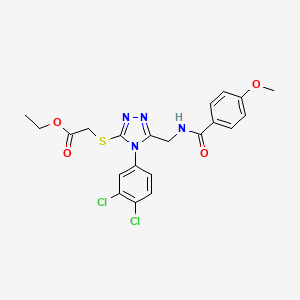

Antibacterial Activity

The compound has been investigated for its antibacterial properties. In a study by Uwabagira et al., N-(2-chloro-4-methylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide exhibited in vitro antibacterial activity against both Staphylococcus aureus and Chromobacterium violaceum . Further research could explore its potential as a novel antibacterial agent.

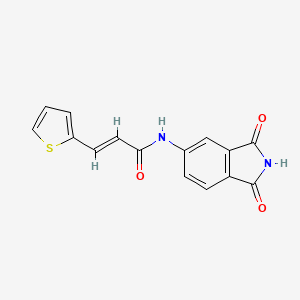

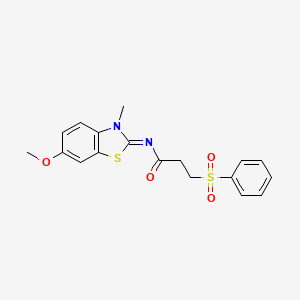

Thiazole Chemistry

The compound is synthesized via Hantzsch thiazole synthesis, a preferred method for creating thiazole derivatives. Thiazoles play a crucial role in drug development, with several drugs derived from this scaffold. Examples include Sulfathiazole (an antimicrobial), Abafungin (an antifungal), and antiretrovirals (such as Ritonavir) and antineoplastics (like Bleomycin and Tiazofurin) . Investigating its structure-activity relationship could lead to novel drug candidates.

Antiviral Potential

Given the success of thiazole-based drugs against HIV infections, exploring the antiviral potential of this compound is warranted. Nitazoxanide, a marketed antimicrobial drug, has demonstrated efficacy against H. pylori and no cross-resistance to metronidazole . Investigating whether N-(2-chloro-4-methylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide exhibits similar antiviral effects could be valuable.

Anticancer Properties

Thiazole derivatives have shown promise in cancer treatment. For instance, Darbufelone, a marketed anti-inflammatory drug, inhibits lung cancer cell growth . Investigating the compound’s impact on cancer cell lines and its mechanism of action could reveal its potential as an anticancer agent.

Hypertension and Allergies

Thiazoles have also been explored for treating hypertension and allergies. Investigating whether N-(2-chloro-4-methylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide affects these conditions could provide valuable insights .

Mecanismo De Acción

Target of action

Compounds with similar structures often target proteins involved in cell signaling, such as kinases or G-protein coupled receptors. The specific target would depend on the exact structure of the compound and the cellular context .

Mode of action

These compounds might interact with their targets by binding to the active site or a regulatory site of the protein, thereby modulating its activity. This could result in the activation or inhibition of the protein’s function .

Biochemical pathways

The affected pathways would depend on the specific target of the compound. For example, if the target is a kinase, the compound could affect signaling pathways involved in cell growth and proliferation .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds would depend on their chemical properties, such as solubility and stability. These properties could influence the bioavailability of the compound .

Result of action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in gene expression to alterations in cell behavior .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

N-(2-chloro-4-methylphenyl)-2-[8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN6O3/c1-14-5-8-16(9-6-14)21-27-23(34-29-21)17-4-3-11-30-22(17)28-31(24(30)33)13-20(32)26-19-10-7-15(2)12-18(19)25/h3-12H,13H2,1-2H3,(H,26,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPUAYHXZYLRFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC(=O)NC5=C(C=C(C=C5)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloro-4-methylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2538563.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2538564.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2538567.png)

![Lithium 5-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2538570.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2538571.png)

![7-phenyl-3-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2538575.png)

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate](/img/structure/B2538580.png)

![tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B2538583.png)